2-(4-Chloro-3-fluorophenoxy)propanoic acid
CAS No.:
Cat. No.: VC13444436
Molecular Formula: C9H8ClFO3
Molecular Weight: 218.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO3 |
|---|---|
| Molecular Weight | 218.61 g/mol |
| IUPAC Name | 2-(4-chloro-3-fluorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | WZSHULPCFMSFKU-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F |
| Canonical SMILES | CC(C(=O)O)OC1=CC(=C(C=C1)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(4-Chloro-3-fluorophenoxy)propanoic acid has the empirical formula and a molecular weight of 218.61 g/mol . Its structure consists of a propanoic acid chain linked to a phenoxy ring substituted with chlorine at the 4-position and fluorine at the 3-position (Figure 1). The CAS registry number, 1892-92-8, confirms its unique chemical identity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Empirical Formula | ||
| Molecular Weight | 218.61 g/mol | |
| CAS Number | 1892-92-8 | |
| MDL Number | MFCD03422227 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Substitution Reaction: Reacting 4-chloro-3-fluorophenol with 2-chloropropionic acid under alkaline conditions (e.g., NaOH or KOH) forms 2-(4-chloro-3-fluorophenoxy)propanoic acid . A surfactant like dimethylaminopyridine enhances yield by facilitating nucleophilic substitution .
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Purification: The crude product is neutralized with sulfuric acid, filtered, and recrystallized using solvents like hexane .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Substitution | KOH, DMSO, 70–80°C | 90–93 | |
| Diazotization Hydrolysis | H/Pd-C, MeOH, 60°C | 97.7 |
Industrial Production
Industrial methods use continuous flow reactors to optimize temperature (20–80°C) and solvent recovery, reducing phenol-containing wastewater . Catalytic hydrogenation with palladium on carbon achieves near-quantitative reduction of nitro intermediates .
Physicochemical Properties
Thermal and Solubility Profiles
The compound has a predicted density of and boiling point of . Its weak acidity (pKa ~3.07) promotes solubility in polar aprotic solvents like DMSO and methanol .
Table 3: Physicochemical Properties
Biological Activity and Mechanism of Action
Inhibition of Bacterial Secretion Systems
2-(4-Chloro-3-fluorophenoxy)propanoic acid derivatives, such as phenoxyacetamides, inhibit Pseudomonas aeruginosa T3SS with IC values <1 µM . The chloro and fluoro substituents enhance binding to the needle protein PscF, disrupting effector protein translocation .
Enzyme Interaction Studies
The compound’s carboxylic acid group participates in hydrogen bonding with enzymatic active sites, while the halogenated phenoxy moiety induces steric hindrance, blocking substrate access .
Applications
Pharmaceuticals
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T3SS Inhibitors: Used in developing antibiotics against multidrug-resistant P. aeruginosa .
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Prodrug Synthesis: Serves as a precursor for acylhydrazides with anticancer activity.
Agrochemicals
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Herbicide Intermediates: Analogous compounds like 2-(2,4-dichlorophenoxy)propanoic acid are precursors to fenoxanil, a rice blast fungicide .
Comparison with Analogous Compounds
Table 4: Structural and Functional Comparisons
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